molecular formula C8H8Cl2N4 B1433943 2,6-dichloro-7-isopropyl-7H-purine CAS No. 953018-13-8

2,6-dichloro-7-isopropyl-7H-purine

Cat. No. B1433943
CAS RN: 953018-13-8
M. Wt: 231.08 g/mol
InChI Key: BMKLSAIGMUTOQX-UHFFFAOYSA-N
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Description

“2,6-dichloro-7-isopropyl-7H-purine” is a molecule with the formula C8H8Cl2N4 . The molecule is essentially planar with imidazole and pyrimidine rings . The maximum deviations of these rings are 0.0030 (15) and 0.0111 (15) Å, respectively . The rings make a dihedral angle of 1.32 (8)° .


Molecular Structure Analysis

In the crystal structure of the molecule, the fused-ring systems are stacked approximately parallel to the bc plane . The centroid-centroid distance between inversion-related pyrimidine rings is 3.5189 (9) Å .


Physical And Chemical Properties Analysis

The molecule has an average mass of 231.082 Da and a monoisotopic mass of 230.012604 Da .

Scientific Research Applications

Corrosion Inhibition

Research on purines, including derivatives similar to 2,6-dichloro-7-isopropyl-7H-purine, has identified them as potential corrosion inhibitors for metals. A study investigating various purines and their derivatives demonstrated their effectiveness in preventing corrosion of mild steel in acidic solutions. These compounds, including 2,6-dichloro derivatives, operate through both cathodic and anodic inhibition mechanisms, suggesting a broad potential for applications in protecting metal surfaces in industrial settings (Yan et al., 2008).

Biological Activity and Drug Synthesis

Synthesis studies have explored the modification of 2,6-dichloro-purine derivatives to discover new biological activities. For instance, modification of 2,6-dichloro-purine to produce new compounds has led to discoveries in inhibiting phosphodiesterase isozymes, indicating potential therapeutic applications in diseases where phosphodiesterase modulation is beneficial (Kozai & Maruyama, 1999).

Glycosylation for Nucleoside Analogues

Glycosylation studies of chloropurines, including 2,6-dichloropurine, have contributed to the development of novel nucleoside analogues. These studies have been crucial in the synthesis of compounds that can serve as intermediates for further chemical transformations or as potential therapeutic agents (Tranová & Stýskala, 2021).

Antitumor Activity

Research into the antiproliferative effects of 2,6-dichloro-purine derivatives on cancer cell lines has revealed significant potential for these compounds in cancer treatment. Specific derivatives have shown potent cytotoxic effects against various human solid tumor cell lines, highlighting the importance of these compounds in the development of new anticancer drugs (Morales et al., 2014).

Safety and Hazards

The molecule is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2,6-dichloro-7-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLSAIGMUTOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-7-isopropyl-7H-purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the rings in 2,6-dichloro-7-isopropyl-7H-purine?

A1: The molecule consists of fused imidazole and pyrimidine rings. While both rings are essentially planar individually, they are not perfectly coplanar. The dihedral angle between them is 1.32° [].

Q2: How are the molecules arranged in the crystal lattice?

A2: In the crystal, the 2,6-dichloro-7-isopropyl-7H-purine molecules are stacked in a parallel arrangement along the bc plane. The distance between the centroids of inversion-related pyrimidine rings is 3.5189 Å [].

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